molecular formula C9H7ClN2O B13613574 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B13613574
M. Wt: 194.62 g/mol
InChI Key: DDDLHOAKORTBBY-UHFFFAOYSA-N
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Description

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-chloropyridine and an appropriate amine.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction: 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which allows for diverse chemical modifications and potential biological activities. Its structure provides a versatile scaffold for the development of new pharmaceuticals and research tools.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

6-chloro-1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H7ClN2O/c1-12-4-6(5-13)7-2-3-8(10)11-9(7)12/h2-5H,1H3

InChI Key

DDDLHOAKORTBBY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=C(C=C2)Cl)C=O

Origin of Product

United States

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